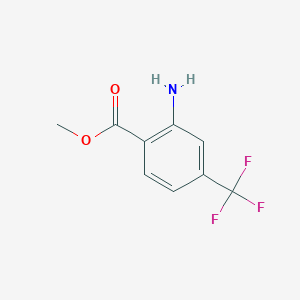

Methyl 2-amino-4-(trifluoromethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZICUHOFOOPVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504027 | |

| Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61500-87-6 | |

| Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61500-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Amino-4-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to Methyl 2-amino-4-(trifluoromethyl)benzoate

Introduction: The Unseen Architect in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic importance of fluorinated building blocks cannot be overstated. Among these, Methyl 2-amino-4-(trifluoromethyl)benzoate, identified by its CAS number 61500-87-6 , has emerged as a pivotal intermediate.[1][2][3][4] Its unique trifluoromethyl moiety imparts profound effects on the physicochemical and biological properties of parent molecules, making it a valuable asset for medicinal chemists.[5] This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and critical applications, designed for researchers, scientists, and professionals in drug development.

The trifluoromethyl group is a bioisostere for chlorine and the methyl group, offering a unique combination of steric and electronic properties. Its high electronegativity and metabolic stability are key reasons for its prevalence in pharmaceuticals.[5] This stability often translates to longer drug half-lives and improved pharmacokinetic profiles. This guide will delve into the practical aspects of utilizing this compound, providing a foundation for its effective application in research and development.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 61500-87-6 | [1][2][3][4] |

| Molecular Formula | C₉H₈F₃NO₂ | [1][3] |

| Molecular Weight | 219.16 g/mol | [1][3] |

| Appearance | White to light yellow or light orange powder/crystal | [2] |

| Melting Point | 63-68 °C | |

| Purity | Typically >95% | [6] |

| Synonyms | 2-Amino-4-(trifluoromethyl)benzoic Acid Methyl Ester | [2] |

| InChI Key | DZICUHOFOOPVFM-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=C(N)C=C(C=C1)C(F)(F)F | [7] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile. This pathway involves the hydrolysis of the nitrile and reduction of the nitro group to form the key intermediate, 2-amino-4-(trifluoromethyl)benzoic acid, followed by esterification.

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)benzoic Acid

The initial step involves the conversion of a nitro-substituted precursor to the corresponding amine. A common and efficient method is the catalytic hydrogenation of 2-nitro-4-(trifluoromethyl)benzoic acid.

Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-nitro-4-(trifluoromethyl)benzoic acid in an appropriate solvent, such as ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10% Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 bar). The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture to remove the palladium catalyst. The filtrate, containing the desired 2-amino-4-(trifluoromethyl)benzoic acid, is then concentrated under reduced pressure.

Step 2: Esterification to this compound

The final step is the esterification of the carboxylic acid group. Fischer esterification, using methanol in the presence of a strong acid catalyst, is a standard and effective method.

Protocol: Fischer Esterification

-

Reaction Setup: Suspend 2-amino-4-(trifluoromethyl)benzoic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous hydrochloric acid, to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours.

-

Monitoring: Monitor the reaction by TLC or HPLC to determine the point of completion.

-

Work-up: After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following are expected spectroscopic data based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The amine protons will present as a broad singlet, and the methyl ester protons will be a sharp singlet around δ 3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling), and the methyl carbon of the ester.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (219.16 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a variety of pharmacologically active molecules.[8][9] The presence of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of the final drug candidates.[5]

Key Roles in Synthesis:

-

Scaffold for Heterocyclic Systems: The amino and ester functionalities provide reactive handles for the construction of various heterocyclic ring systems, which are common motifs in drug molecules.

-

Introduction of the Trifluoromethyl Group: This intermediate allows for the direct incorporation of a trifluoromethyl-substituted benzene ring into a larger molecule, a common strategy to improve metabolic stability and binding affinity.[5]

While specific, named drug candidates synthesized directly from this intermediate are not extensively documented in publicly available literature, its utility is evident in the synthesis of analogues of biologically active compounds. It serves as a key starting material for creating libraries of compounds for screening in drug discovery programs targeting a range of therapeutic areas, including oncology and inflammatory diseases.[8]

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined properties, accessible synthesis, and the advantageous characteristics imparted by the trifluoromethyl group make it an indispensable intermediate in the quest for novel and more effective therapeutics. This guide has provided a comprehensive overview of its key technical aspects, empowering researchers to leverage its full potential in their drug discovery and development endeavors.

References

-

MySkinRecipes. Methyl 4-amino-2-(trifluoromethyl)benzoate. Available at: [Link] (Accessed December 31, 2025).

-

SpectraBase. methyl 2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}benzoate - Optional[1H NMR] - Spectrum. Available at: [Link] (Accessed December 31, 2025).

-

Carl ROTH. This compound, 10 g. Available at: [Link] (Accessed December 31, 2025).

-

Quehua Technology. CAS 61500-87-6 2-amino-4-trifluoromethyl-benzoic acid methyl ester. Available at: [Link] (Accessed December 31, 2025).

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. Available at: [Link] (Accessed December 31, 2025).

-

Interchim. COMBI-BLOCKS INC - Product List. Available at: [Link] (Accessed December 31, 2025).

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link] (Accessed December 31, 2025).

-

National Institutes of Health. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link] (Accessed December 31, 2025).

-

NIST. Methyl 3-amino-4-hydroxybenzoate. Available at: [Link] (Accessed December 31, 2025).

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 61500-87-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. This compound - CAS:61500-87-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound, 10 g, CAS No. 61500-87-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 7. qhpharmaceutical.com [qhpharmaceutical.com]

- 8. Methyl 4-amino-2-(trifluoromethyl)benzoate [myskinrecipes.com]

- 9. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-(trifluoromethyl)benzoate is a pivotal building block in the synthesis of pharmaceuticals and advanced materials. The strategic placement of the amino, methyl ester, and trifluoromethyl groups on the benzene ring imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry for the development of novel therapeutic agents. This guide provides an in-depth exploration of the scientifically robust and industrially viable synthetic routes to this compound. We will dissect the core chemical transformations, elucidate the underlying mechanisms, and present detailed, field-proven protocols. The narrative is grounded in principles of efficiency, scalability, and safety, aiming to equip researchers and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Strategic Importance and Synthetic Overview

The trifluoromethyl group (-CF3) is a privileged moiety in drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1][2][3] this compound, as a trifluoromethyl-substituted anthranilate, serves as a key precursor for a range of complex chemical architectures.[4][5]

The synthesis of this target molecule is not a trivial pursuit and relies on a logical sequence of well-established organic reactions. The most prevalent and practical strategies converge on a two-stage approach:

-

Stage 1: Construction of a Trifluoromethylated Nitroaromatic Core. This involves the synthesis of a suitable precursor, typically Methyl 2-nitro-4-(trifluoromethyl)benzoate.

-

Stage 2: Reduction of the Nitro Group. This final step converts the nitro-intermediate into the desired 2-amino product.

An alternative, closely related pathway involves the synthesis of 2-amino-4-(trifluoromethyl)benzoic acid, followed by esterification. This guide will detail both primary strategies, offering a comparative analysis to inform methodological selection.

Primary Synthetic Pathway: From Nitro-Ester Precursor

This route is often favored for its efficiency and control over regiochemistry. It begins with the synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate, which is then reduced to the target amine.

Synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate

The synthesis of this key intermediate can be approached from different starting materials. A common method involves the nitration of methyl 4-(trifluoromethyl)benzoate. However, this can lead to issues with regioselectivity.[6] A more controlled and higher-yielding approach starts from 2-nitro-4-(trifluoromethyl)benzonitrile.[6]

This process involves two key steps:

-

Hydrolysis of the Nitrile: The benzonitrile is hydrolyzed to the corresponding benzamide.

-

Alcoholysis of the Amide: The resulting amide is then converted to the methyl ester.

A patented method describes the hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile under either acid or base catalysis to yield 2-nitro-4-(trifluoromethyl)benzamide. This intermediate is then subjected to alcoholysis with a sulfuric acid-methanol solution to produce Methyl 2-nitro-4-(trifluoromethyl)benzoate in high yield.[6] This method is advantageous due to its mild reaction conditions and simple work-up procedures, making it suitable for industrial-scale production.[6]

Diagram 1: Synthesis of the Nitro-Ester Intermediate

Caption: Simplified mechanism of the Fischer esterification reaction.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Protocol 1: Catalytic Hydrogenation of Methyl 2-nitro-4-(trifluoromethyl)benzoate

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-nitro-4-(trifluoromethyl)benzoate (1.0 eq) in a solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-3 bar).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by techniques such as TLC or LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Fischer Esterification of 2-amino-4-(trifluoromethyl)benzoic acid

-

Reaction Setup: To a solution of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) at 0 °C. 2[7]. Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. M[7]onitor the reaction for the disappearance of the starting material by TLC.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dilute the residue with water and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). 5[7]. Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired ester.

The synthesis of this compound is a well-established process that offers multiple strategic routes. The choice between the reduction of a nitro-ester precursor and the esterification of an amino-acid precursor will depend on factors such as the availability of starting materials, scalability requirements, and specific laboratory capabilities. Catalytic hydrogenation remains a highly efficient and clean method for the critical nitro reduction step, while Fischer esterification is a reliable method for the final ester formation. As the demand for complex fluorinated molecules in drug discovery continues to grow, the optimization of these synthetic routes for improved sustainability and cost-effectiveness will remain an active area of research.

References

- Beller, M., & Wu, X.-F. (Eds.). (2013). Iron-Catalyzed Selective Reduction of Nitroarenes to Anilines Using Organosilanes.

- Li, Z., et al. (2020). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines.

-

Jones, C. P., et al. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Tetrahedron Letters. [Link]

-

Werkmeister, S., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. [Link]

-

Liu, Y., et al. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]

-

Wang, Y., et al. (2023). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Link]

-

Yuan, G., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. [Link]

- Google Patents. (n.d.).

-

Autechaux, S. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. [Link]

-

MySkinRecipes. (n.d.). Methyl 4-amino-2-(trifluoromethyl)benzoate. [Link]

-

Organic Chemistry Portal. (n.d.). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

-

Janssen, D., et al. (2016). Palladium-catalyzed synthesis of 2-aminobenzoxazinones by aerobic oxidative coupling of anthranilic acids and isocyanides. Organic & Biomolecular Chemistry. [Link]

-

Dong, Z.-B., et al. (2015). Palladium-catalyzed Tandem Synthesis of 2-Aminobenzothiazoles Starting from Unreactive 2-Chloroanilines. ResearchGate. [Link]

-

Wang, F., et al. (2021). Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. Advanced Synthesis & Catalysis. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Kim, H. S., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology. [Link]

-

Le, C., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Chemistry – A European Journal. [Link]

-

Universal Biologicals. (n.d.). Methyl 4-nitro-2-(trifluoromethyl)benzoate. [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. [Link]

-

Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Abdullah, N. H., et al. (2019). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

-

Novikov, R. A., et al. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Nature Communications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

-

ResearchGate. (n.d.). Kinetic traces of methyl benzoate hydrogenation with 2. [Link]

-

ResearchGate. (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Link]

-

ResearchGate. (n.d.). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. [Link]

-

MDPI. (n.d.). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. [Link]

-

PubMed. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (2024). Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. [Link]

-

ResearchGate. (n.d.). The reaction routes for the products in the hydrogenation of methyl benzoate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 4-amino-2-(trifluoromethyl)benzoate [myskinrecipes.com]

- 5. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-(trifluoromethyl)benzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, including an aminobenzoate scaffold and a trifluoromethyl group, make it a valuable intermediate in the synthesis of various pharmaceutical agents. The trifluoromethyl group, in particular, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a key building block in the development of novel therapeutics.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a detailed overview of the known physical characteristics of this compound, outlines experimental procedures for their determination, and discusses the implications of these properties for its application in research and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties like molecular weight are calculated, others like melting point are experimentally determined and may have slight variations depending on the purity of the sample and the analytical method used.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | 2-Amino-4-(trifluoromethyl)benzoic Acid Methyl Ester | |

| CAS Number | 61500-87-6 | |

| Molecular Formula | C₉H₈F₃NO₂ | |

| Molecular Weight | 219.16 g/mol | |

| Physical State | White to light yellow or light orange powder/crystal | |

| Melting Point | 61.0 to 65.0 °C | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Methanol. Data in other common solvents like DMSO, chloroform, and acetone is not readily available but can be experimentally determined. | |

| Purity | Typically >98.0% (by GC) |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the determination of key physical properties of this compound. These protocols are designed to be self-validating and are based on established analytical techniques.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermal analysis technique used to determine the melting point and enthalpy of fusion of a substance. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition in the DSC thermogram.

Experimental Workflow:

DSC Experimental Workflow Diagram

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan using a sample press to ensure a closed system and prevent any loss of sample due to sublimation.

-

Instrument Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's sample holder. The reference pan serves to cancel out the heat capacity of the aluminum pans.

-

Thermal Program:

-

Equilibrate the sample at 25 °C for 5 minutes to ensure thermal stability.

-

Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The inert atmosphere prevents oxidative degradation of the sample.

-

-

Data Analysis:

-

Record the differential heat flow as a function of temperature.

-

The melting point is determined as the temperature at the peak of the endothermic transition (the point of maximum heat absorption).

-

The onset temperature of the melting peak can also be reported.

-

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow for the unambiguous assignment of each atom's position in the molecule.

Experimental Workflow for NMR Sample Preparation and Analysis:

Sources

An In-Depth Technical Guide to Methyl 2-amino-4-(trifluoromethyl)benzoate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-(trifluoromethyl)benzoate is a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifluoromethyl-substituted anthranilate scaffold provides a versatile platform for the development of novel therapeutic agents. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of parent molecules, making this intermediate highly valuable in medicinal chemistry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, along with detailed experimental protocols and spectroscopic data to support its application in research and development.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine atoms into drug candidates has become a prominent strategy in modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The trifluoromethyl group (-CF₃), in particular, is a powerful bioisostere for various functional groups and can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

This compound serves as a prime example of a fluorinated building block that has gained traction in drug discovery programs. Its utility stems from the presence of three key functional groups on a single aromatic ring: an amino group, a methyl ester, and a trifluoromethyl group. This arrangement allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures. This guide will delve into the technical details of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound is a substituted anthranilate, a class of compounds known for their applications in various fields, including the synthesis of pharmaceuticals and fragrances.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 61500-87-6 | [1][2] |

| Molecular Formula | C₉H₈F₃NO₂ | [1][2][3] |

| Molecular Weight | 219.16 g/mol | [1][2] |

| Appearance | White to light yellow to light orange powder or crystals | |

| Melting Point | 61.0 to 65.0 °C | |

| Solubility | Soluble in methanol and other common organic solvents like ethyl acetate and dichloromethane. Poorly soluble in water. | [4] |

| Storage | Store at room temperature in a dry, dark place. | [5] |

Synthesis of this compound

There are two primary and reliable synthetic routes to this compound, starting from commercially available precursors. The choice of method often depends on the scale of the synthesis and the availability of specific reagents and equipment.

Route 1: Fischer Esterification of 2-amino-4-(trifluoromethyl)benzoic acid

This classic method involves the acid-catalyzed esterification of the parent carboxylic acid with methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and a strong acid catalyst.

Figure 2: Workflow for Fischer Esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.[6][7]

Causality Behind Experimental Choices: The use of excess methanol shifts the equilibrium of the esterification towards the product side, in accordance with Le Châtelier's principle.[7] Sulfuric acid acts as a proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst, preventing potential hydrolysis of the ester product during work-up and storage.

Route 2: Catalytic Reduction of Methyl 2-nitro-4-(trifluoromethyl)benzoate

This route involves the reduction of a nitro group to an amine. This is a highly efficient and clean method, particularly when using catalytic hydrogenation. The precursor, Methyl 2-nitro-4-(trifluoromethyl)benzoate, can be synthesized from 2-nitro-4-(trifluoromethyl)benzonitrile.[8]

Figure 3: Workflow for Catalytic Reduction.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: To a solution of Methyl 2-nitro-4-(trifluoromethyl)benzoate (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-16 hours.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity. If necessary, further purification can be achieved by column chromatography or recrystallization.[9]

Causality Behind Experimental Choices: Catalytic hydrogenation with palladium on carbon is a widely used and highly effective method for the reduction of aromatic nitro groups due to its high efficiency and the clean nature of the reaction, with water being the only byproduct.[9] The use of a Celite® pad for filtration is essential to remove the fine, pyrophoric palladium catalyst safely and completely.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of this compound. The following data are predicted based on the analysis of closely related structures and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons: Three signals in the aromatic region (approx. 6.5-8.0 ppm), likely showing complex coupling patterns due to the substitution pattern. - Amine protons: A broad singlet (approx. 4.0-5.5 ppm), which is exchangeable with D₂O. - Methyl ester protons: A singlet at approximately 3.9 ppm. |

| ¹³C NMR | - Carbonyl carbon of the ester: A signal around 167 ppm. - Aromatic carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm), with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling. - Trifluoromethyl carbon: A quartet around 123 ppm with a large ¹JCF coupling constant. - Methyl ester carbon: A signal around 52 ppm. |

| ¹⁹F NMR | A singlet for the -CF₃ group, typically observed around -62 to -64 ppm (relative to CFCl₃). |

| FT-IR (KBr) | - N-H stretching: Two bands in the region of 3300-3500 cm⁻¹. - C=O stretching (ester): A strong absorption band around 1680-1710 cm⁻¹. - C-F stretching: Strong absorption bands in the region of 1100-1350 cm⁻¹. - Aromatic C-H and C=C stretching: Bands in their characteristic regions. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 219. - Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃, m/z = 188) and the carbomethoxy group (-COOCH₃, m/z = 160). |

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for sequential and regioselective modifications.

-

Amine Group: The primary aromatic amine is a versatile handle for a variety of transformations. It can undergo acylation, alkylation, arylation, and diazotization followed by Sandmeyer-type reactions. It is particularly useful in the construction of nitrogen-containing heterocycles, such as quinolines, quinazolines, and benzodiazepines, which are common scaffolds in medicinal chemistry.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules. The ester can also be reduced to a primary alcohol.

-

Aromatic Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. The directing effects of the amino and ester groups will influence the regioselectivity of any such reactions.

Applications in the Synthesis of Bioactive Molecules:

This compound and its parent acid are valuable intermediates in the synthesis of a range of therapeutic agents. The trifluoromethylanthranilate core is found in molecules targeting various diseases.

-

Kinase Inhibitors: Many kinase inhibitors, used in oncology, feature substituted aniline or related heterocyclic cores. The amino group of this compound can serve as a key nucleophile in the synthesis of these scaffolds.

-

Anticancer and Anti-inflammatory Agents: The general utility of this building block in the synthesis of compounds with potential anticancer and anti-inflammatory properties has been noted.[10]

-

Heterocyclic Chemistry: This intermediate is a valuable precursor for the synthesis of a wide array of fused heterocyclic systems, which are often privileged scaffolds in drug discovery.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

Hazard Identification:

-

Causes skin irritation (H315).[5]

-

Causes serious eye irritation (H319).[5]

-

May cause respiratory irritation (H335).

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

In case of insufficient ventilation, wear suitable respiratory equipment.

First Aid Measures:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifluoromethyl-substituted anthranilate structure provides a valuable platform for the creation of complex and novel bioactive molecules. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for its effective utilization in the development of next-generation therapeutics. The provided experimental protocols and spectroscopic information serve as a practical resource for researchers and scientists working at the forefront of medicinal chemistry.

References

-

MySkinRecipes. Methyl 4-amino-2-(trifluoromethyl)benzoate. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]

-

SpectraBase. 6-(Trifluoromethyl)anthranilic acid - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. methyl 2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}benzoate - Optional[1H NMR] - Spectrum. [Link]

-

MDPI. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. (2025-12-28). [Link]

-

MDPI. Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025-08-05). [Link]

-

ResearchGate. Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates | Request PDF. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Royal Society of Chemistry. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Organic Synthesis with Methyl 4-(trifluoromethyl)benzoate: A Versatile Intermediate. [Link]

-

PubMed. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. [Link]

-

ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. (2025-08-06). [Link]

-

YouTube. Fischer Esterification. (2020-06-20). [Link]

-

PubChem. Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. [Link]

-

YouTube. Fischer Esterification | Mechanism + Easy TRICK!. (2024-04-03). [Link]

-

ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF. (2025-08-08). [Link]

-

ResearchGate. I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. (2018-06-14). [Link]

-

PubChem. Methyl 2-methyl-4-nitrobenzoate. [Link]

-

ResearchGate. Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex: Hydrogen Atom Dislocation in the Excited State | Request PDF. [Link]

-

PubChem. Methyl 2-nitrobenzoate. [Link]

-

ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]

-

SpectraBase. Anthranilic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:61500-87-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 61500-87-6 | TCI Deutschland GmbH [tcichemicals.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Methyl 4-amino-2-(trifluoromethyl)benzoate [myskinrecipes.com]

- 11. mdpi.com [mdpi.com]

IUPAC name for Methyl 2-amino-4-(trifluoromethyl)benzoate

An In-Depth Technical Guide to Methyl 2-amino-4-(trifluoromethyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring an aniline, a methyl ester, and a potent electron-withdrawing trifluoromethyl group, makes it a versatile building block for the synthesis of complex, high-value molecules. The trifluoromethyl moiety, in particular, is a well-established bioisostere for improving metabolic stability, enhancing binding affinity, and modulating the physicochemical properties of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, presenting a robust synthetic pathway with mechanistic rationale, exploring its applications in modern drug discovery, and outlining critical safety protocols for its handling. This document is intended for researchers, medicinal chemists, and process development scientists who utilize fluorinated intermediates in their synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is foundational to its effective use in synthesis and research. This section consolidates the key physical and chemical identifiers for this compound.

Chemical Identifiers and Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | TCI Chemicals[3] |

| Synonyms | 2-Amino-4-(trifluoromethyl)benzoic Acid Methyl Ester | TCI Chemicals[3][4] |

| CAS Number | 61500-87-6 | TCI Chemicals, Biotuva[3][5][6] |

| Molecular Formula | C₉H₈F₃NO₂ | Biotuva, SCBT[5][6] |

| Molecular Weight | 219.16 g/mol | Biotuva, SCBT[5][6][7] |

| Appearance | White to light yellow or light orange powder/crystal | TCI Chemicals[3] |

| Melting Point | 61.0 - 65.0 °C | TCI Chemicals[3] |

| Purity | Typically >98.0% (by GC) | TCI Chemicals[3][8] |

| Storage | Room temperature; sealed in a dry, cool, dark place (<15°C recommended) | Sunway Pharm, TCI[7] |

Anticipated Spectroscopic Profile

While specific spectra for this compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features. This analysis is vital for reaction monitoring and final product confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will appear as complex multiplets in the aromatic region (approx. 6.8-7.8 ppm), with their chemical shifts influenced by the electron-donating amine and the electron-withdrawing trifluoromethyl and ester groups. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent. The methyl ester (-OCH₃) protons will be a sharp singlet around 3.8-3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The ester carbonyl carbon will be significantly downfield (~167 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will have chemical shifts determined by their substitution pattern.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected. Two sharp peaks around 3350-3450 cm⁻¹ would correspond to the N-H symmetric and asymmetric stretching of the primary amine. A strong absorption band around 1700-1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester. Strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region. Aromatic C-H vibrations are expected above 3000 cm⁻¹.[9]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 219.05. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Synthesis and Mechanistic Considerations

This compound is not typically prepared in a single step but is rather the product of a multi-step synthetic sequence. A reliable pathway leverages commercially available starting materials and employs robust, scalable chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge by breaking down the target molecule into simpler, more accessible precursors. The primary disconnections involve the reduction of a nitro group to an amine and an esterification reaction.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol is adapted from established methodologies for the synthesis of aromatic amines and esters, such as those described in patent literature for related intermediates.[10] It offers a cost-effective and high-yielding route that avoids expensive catalysts and harsh conditions where possible.[10]

Step 1: Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile to 2-Nitro-4-(trifluoromethyl)benzamide

-

To a stirred solution of 2-nitro-4-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., tert-butanol), add concentrated sulfuric acid dropwise at a controlled temperature (e.g., 0-5 °C).

-

Allow the mixture to warm to room temperature and stir for 12-24 hours until TLC or HPLC analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice, causing the amide product to precipitate.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Expertise & Rationale: Acid-catalyzed hydrolysis is a classic method for converting nitriles to amides. Using a controlled addition of acid prevents runaway exothermic reactions and potential side reactions. Precipitation on ice provides a simple and effective initial purification.

Step 2: Alcoholysis of 2-Nitro-4-(trifluoromethyl)benzamide to Methyl 2-nitro-4-(trifluoromethyl)benzoate

-

Suspend the crude 2-nitro-4-(trifluoromethyl)benzamide in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC/HPLC.

-

After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-ester.

-

Expertise & Rationale: This is a Fischer-Speier esterification. Using methanol as the solvent drives the equilibrium towards the product side. The acidic catalyst protonates the amide, making it more susceptible to nucleophilic attack by methanol.

Step 3: Reduction of Methyl 2-nitro-4-(trifluoromethyl)benzoate to this compound

-

Dissolve the crude nitro-ester in a solvent such as ethanol or ethyl acetate.

-

Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete.

-

If using SnCl₂, basify the mixture with NaOH or NaHCO₃ to precipitate tin salts and liberate the free amine.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Dry the organic layer and concentrate to yield the crude final product.

-

Expertise & Rationale: The reduction of an aromatic nitro group is a fundamental transformation. Catalytic hydrogenation is often preferred for its clean reaction profile ("green chemistry"), while the SnCl₂/HCl method is robust and effective for a wide range of substrates. The choice depends on available equipment and substrate compatibility.

Purification and Characterization Workflow

A systematic workflow is essential to ensure the final product meets the required purity standards for subsequent applications.

Caption: Workflow for the purification and characterization of the final product.

Applications in Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its functional groups serve as handles for introducing molecular diversity, while the trifluoromethyl group imparts desirable pharmaceutical properties.

The Strategic Role of the Trifluoromethyl Group

The -CF₃ group is not a passive substituent; it actively modulates a molecule's properties in several ways beneficial for drug design:[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a -CF₃ group can block oxidative metabolism at that site, thereby increasing the drug's half-life and bioavailability.[2]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[2]

-

Binding Affinity: The high electronegativity of the fluorine atoms makes the -CF₃ group a powerful electron-withdrawing moiety. This can alter the electronics of the aromatic ring and influence hydrogen bonding or other non-covalent interactions with a target receptor, potentially increasing binding affinity and potency.[1][11]

Synthetic Utility and Further Transformations

The structure of this compound offers multiple reaction sites for building more complex molecules, making it a valuable building block in the synthesis of APIs.[1]

Caption: Key synthetic transformations accessible from the compound's functional groups.

This dual functionality allows for its incorporation into a wide array of molecular scaffolds, including those investigated for anti-inflammatory, anticancer, and antimicrobial activities.[1]

Environmental, Health, and Safety (EHS) Profile

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific, comprehensive toxicological profile for this compound is not available, data from related structures and supplier safety data sheets (SDS) provide a strong basis for safe handling procedures.

-

Hazard Identification: Based on analogous compounds, it should be treated as potentially harmful if swallowed (Acute Oral Toxicity, Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A).[12][13] May cause respiratory irritation.[12][14]

-

Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.[15]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water.[3][4][15]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][15]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

Conclusion

This compound stands out as a high-value intermediate in modern organic synthesis, particularly within the realm of medicinal chemistry. Its utility is derived from the strategic placement of three key features: a reactive amine, a modifiable ester, and a property-enhancing trifluoromethyl group. This guide has provided a technical framework for understanding its properties, synthesis, and safe handling. For researchers and drug development professionals, this compound represents a powerful tool for accessing novel chemical space and accelerating the development of next-generation therapeutics.

References

-

Elementaree. Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate, 98% Purity, C9H7F4NO2, 100 mg. [Link]

-

MySkinRecipes. Methyl 4-amino-2-(trifluoromethyl)benzoate. [Link]

-

Angene Chemical. Safety Data Sheet - Methyl 3-amino-4-(trifluoromethoxy)benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. [Link]

-

PubChem. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447. [Link]

-

SpectraBase. methyl 2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}benzoate - Spectrum. [Link]

-

PubChem. Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate | C10H9F3O2S | CID 10944828. [Link]

-

PubChem. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C9H7F3O3 | CID 349235. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents.

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

Sources

- 1. Methyl 4-amino-2-(trifluoromethyl)benzoate [myskinrecipes.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. This compound | 61500-87-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. This compound | 61500-87-6 | TCI Deutschland GmbH [tcichemicals.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. scbt.com [scbt.com]

- 7. This compound - CAS:61500-87-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. angenechemical.com [angenechemical.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Molecular Weight of Methyl 2-amino-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular weight of Methyl 2-amino-4-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple statement of its mass, this document delves into the theoretical basis for its molecular weight, the practical methodologies for its experimental determination, and the critical importance of this parameter in the landscape of drug discovery and development. As a self-validating system of protocols and explanations, this guide is designed to equip researchers with both the "how" and the "why" of molecular weight determination for this and similar small molecules.

Core Molecular Identity

This compound is a substituted aromatic compound with significant utility as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its chemical structure dictates its reactivity and its ultimate contribution to the biological activity of larger, more complex molecules. A precise understanding of its molecular weight is the first step in its definitive identification and quality control.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 2-Amino-4-(trifluoromethyl)benzoic Acid Methyl Ester | |

| CAS Number | 61500-87-6 | [2] |

| Molecular Formula | C₉H₈F₃NO₂ | [2] |

| Calculated Molecular Weight | 219.16 g/mol | [2] |

Theoretical Molecular Weight Calculation: A Foundation of Precision

The theoretical molecular weight is calculated by summing the standard atomic weights of each atom present in the molecular formula (C₉H₈F₃NO₂).[3][4] The International Union of Pure and Applied Chemistry (IUPAC) provides the standard atomic weights, which represent a weighted average of the masses of an element's naturally occurring isotopes.[5][6][7]

Calculation Breakdown:

-

Carbon (C): 9 atoms × 12.011 u = 108.099 u

-

Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

-

Fluorine (F): 3 atoms × 18.998 u = 56.994 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 108.099 + 8.064 + 56.994 + 14.007 + 31.998 = 219.162 u

The molar mass, which is numerically equivalent to the molecular weight, is expressed in grams per mole ( g/mol ).[8] Therefore, the theoretical molar mass of this compound is 219.16 g/mol .

Experimental Determination of Molecular Weight: The Role of Mass Spectrometry

While theoretical calculation provides a precise expected value, experimental verification is essential for confirming the identity and purity of a synthesized compound. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of small molecules.[3][9][10] The core principle of MS involves ionizing a molecule, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them.[11]

For a compound like this compound, two primary ionization techniques are applicable: Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule, thus reducing fragmentation and typically preserving the molecular ion.[12] This makes it exceptionally well-suited for the unambiguous determination of molecular weight. ESI is readily coupled with liquid chromatography (LC), allowing for the analysis of complex mixtures and the purification of the analyte prior to mass analysis.[13][14]

Sources

- 1. Methyl 4-amino-2-(trifluoromethyl)benzoate [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 4. The molecular weight of a compound is the sum of the atomic - McMurry 8th Edition Ch 2 Problem 170 [pearson.com]

- 5. iupac.org [iupac.org]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 8. selleckchem.com [selleckchem.com]

- 9. gmi-inc.com [gmi-inc.com]

- 10. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 11. benchchem.com [benchchem.com]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of Methyl 2-amino-4-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-4-(trifluoromethyl)benzoate

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the cornerstone for determining molecular architecture in solution. This guide provides a detailed technical analysis of the ¹H NMR spectrum of this compound, a substituted anthranilate derivative. Such compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

This document is structured to serve as a practical resource for researchers and drug development professionals. It moves beyond a mere presentation of data, offering a predictive analysis grounded in fundamental principles of substituent effects on the benzene ring. We will dissect the electronic interplay of the amino, trifluoromethyl, and methyl ester groups to forecast the chemical shifts, integration, and coupling patterns. This theoretical framework is complemented by a robust, field-proven experimental protocol for acquiring and processing the ¹H NMR spectrum, ensuring that researchers can validate these predictions and confidently ascertain the structure and purity of their samples.

Predicted ¹H NMR Spectrum: A Structural Hypothesis

The structure of this compound presents a fascinating case study in the electronic effects of substituents on an aromatic system. The benzene ring is trisubstituted, leading to three distinct aromatic proton environments. Additionally, the molecule contains protons from the amine and methyl ester functional groups.

A predictive analysis of the ¹H NMR spectrum is built upon understanding how each substituent electronically perturbs the aromatic ring:

-

Amino Group (-NH₂): This is a potent electron-donating group (EDG) through resonance. It increases electron density on the aromatic ring, particularly at the ortho and para positions, causing a shielding effect that shifts the corresponding proton signals upfield (to a lower ppm value).[2][3]

-

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group (EWG) primarily through a strong negative inductive effect (-I). It significantly decreases electron density on the ring, leading to a deshielding effect that shifts proton signals downfield (to a higher ppm value).[2]

-

Methyl Ester Group (-COOCH₃): This group is also electron-withdrawing, acting through both inductive and resonance effects. It deshields the aromatic protons, shifting them downfield.[4]

The interplay of these competing effects dictates the final chemical shifts of the three aromatic protons (H-3, H-5, and H-6).

Detailed Peak Assignments

-

Aromatic Protons (δ ≈ 6.5 - 8.0 ppm):

-

H-6: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing trifluoromethyl group. The strong shielding from the -NH₂ group is expected to push this signal significantly upfield, making it the most shielded of the aromatic protons. It will be split by the adjacent H-5 proton.

-

H-5: This proton is situated meta to the amino group and ortho to the trifluoromethyl group. It experiences a strong deshielding effect from the adjacent -CF₃ group. It will be split by both H-6 and H-3.

-

H-3: This proton is ortho to the strongly electron-withdrawing trifluoromethyl group and meta to the amino group. The powerful deshielding effect of the -CF₃ group is expected to shift this proton the furthest downfield. It will be split by H-5.

-

-

Amine Protons (-NH₂) (δ ≈ 3.0 - 5.0 ppm):

-

The chemical shift of amine protons is highly variable and dependent on factors such as solvent, sample concentration, and temperature.[5][6][7] In a non-polar solvent like CDCl₃, they often appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.[5][8]

-

-

Methyl Ester Protons (-OCH₃) (δ ≈ 3.7 - 4.1 ppm):

Predicted Splitting Patterns and Coupling Constants (J)

The interactions between non-equivalent neighboring protons lead to signal splitting, providing crucial connectivity information.

-

H-6: Expected to be a doublet due to coupling with H-5. The coupling constant (Jortho) is typically in the range of 7-10 Hz.[3][12]

-

H-5: Predicted to be a doublet of doublets (dd) . It will exhibit a large ortho-coupling with H-6 (J ≈ 7-10 Hz) and a smaller meta-coupling with H-3 (J ≈ 2-3 Hz).[13]

-

H-3: Should appear as a doublet due to meta-coupling with H-5 (J ≈ 2-3 Hz).[13]

-

-NH₂: A broad singlet is anticipated.

-

-OCH₃: A singlet is expected.

Data Presentation: Summary of Predicted ¹H NMR Parameters

The following table consolidates the predicted ¹H NMR data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~6.7 - 6.9 | 1H | Doublet (d) | Jortho ≈ 7-10 |

| H-5 | ~7.3 - 7.5 | 1H | Doublet of Doublets (dd) | Jortho ≈ 7-10, Jmeta ≈ 2-3 |

| H-3 | ~7.8 - 8.0 | 1H | Doublet (d) | Jmeta ≈ 2-3 |

| -NH₂ | ~3.0 - 5.0 (broad) | 2H | Broad Singlet (br s) | N/A |

| -OCH₃ | ~3.8 - 3.9 | 3H | Singlet (s) | N/A |

Experimental Protocol: A Self-Validating System

The following protocol outlines a standardized procedure for acquiring a high-resolution ¹H NMR spectrum. Adherence to this methodology ensures reproducibility and data integrity, allowing for the validation of the predicted spectral features.

Part 1: Sample Preparation

-

Solvent Selection:

-

Primary Choice: Chloroform-d (CDCl₃) is an excellent initial choice as it is a versatile solvent for a wide range of organic compounds and is relatively inexpensive.[14]

-

Alternative: If the compound shows poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used due to its high dissolving power.[14] Note that the residual water peak in DMSO-d₆ appears around 3.33 ppm, and the solvent peak is at 2.50 ppm, which should be considered to avoid signal overlap.

-

-

Sample Weighing and Dissolution:

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles, as they can degrade the spectral quality.[16]

-

-

Internal Standard:

-

For precise chemical shift referencing, the residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) can be used.[17] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though it is often pre-added to commercial deuterated solvents.[15]

-

Part 2: NMR Spectrometer Setup and Data Acquisition (400 MHz Example)

-

Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp lines and high resolution.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton pulse-acquire experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

-

Number of Scans (NS): 16 to 64 scans. A higher number of scans increases the signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds. This allows for the protons to return to their equilibrium state between pulses.

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Part 3: Data Processing

-

Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the TMS peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each peak. Set the integral of one well-resolved peak (e.g., the -OCH₃ singlet) to a value of 3.0 and normalize the other integrals relative to it. This will confirm the proton ratios.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to the final processed spectrum.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion: Bridging Prediction with Practice

This guide provides a comprehensive framework for understanding and obtaining the ¹H NMR spectrum of this compound. The predictive analysis, based on established principles of substituent effects, serves as a powerful hypothesis for interpreting the experimental data. By following the detailed experimental protocol, researchers can generate high-quality, reliable data to validate this hypothesis. The congruence between the predicted and observed spectra—in terms of chemical shifts, integration, and coupling patterns—provides authoritative confirmation of the molecular structure, upholding the highest standards of scientific integrity and trustworthiness in chemical research.

References

- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from a relevant Bruker resource or academic equivalent.

-